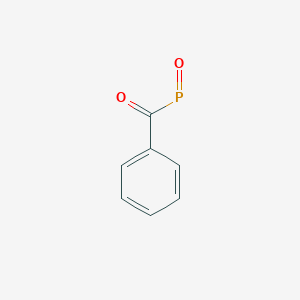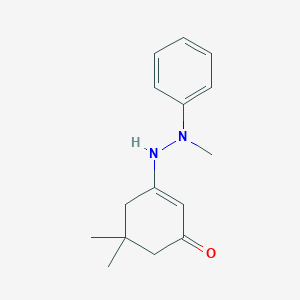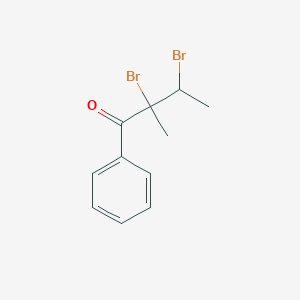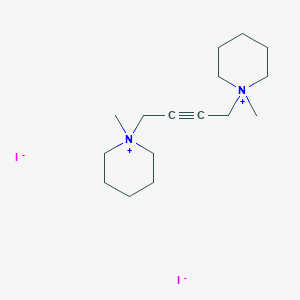![molecular formula C14H20O8 B14293762 Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate CAS No. 112429-68-2](/img/structure/B14293762.png)
Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate is an organic compound that features both acetic acid and phenyl acetate functionalities. This compound is characterized by the presence of two hydroxymethyl groups attached to the phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate typically involves the esterification of 2,3-bis(hydroxymethyl)phenol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The ester functionality can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The oxidation of the hydroxymethyl groups results in the formation of 2,3-bis(carboxymethyl)phenyl acetate.
Reduction: The reduction of the ester group yields 2,3-bis(hydroxymethyl)phenol.
Substitution: Electrophilic aromatic substitution reactions produce various substituted derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester functionality can undergo hydrolysis, releasing acetic acid and 2,3-bis(hydroxymethyl)phenol, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl acetate: Lacks the hydroxymethyl groups, making it less versatile in chemical reactions.
2,3-bis(hydroxymethyl)phenol: Lacks the ester functionality, limiting its applications in esterification reactions.
Acetic acid: A simple carboxylic acid without the phenyl ring, making it less structurally complex.
Uniqueness
Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate is unique due to the presence of both hydroxymethyl and ester functionalities, allowing it to participate in a wide range of chemical reactions and applications. Its structural complexity and versatility make it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
112429-68-2 |
|---|---|
Fórmula molecular |
C14H20O8 |
Peso molecular |
316.30 g/mol |
Nombre IUPAC |
acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate |
InChI |
InChI=1S/C10H12O4.2C2H4O2/c1-7(13)14-10-4-2-3-8(5-11)9(10)6-12;2*1-2(3)4/h2-4,11-12H,5-6H2,1H3;2*1H3,(H,3,4) |
Clave InChI |
FHUFWUGCTLBZQL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)OC1=CC=CC(=C1CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


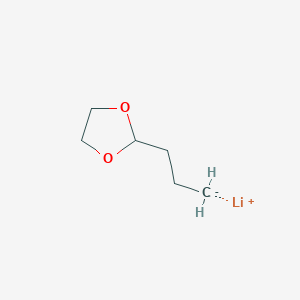
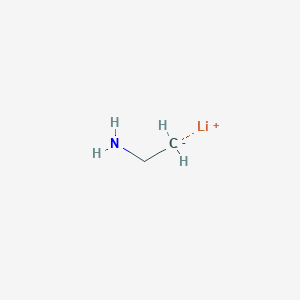
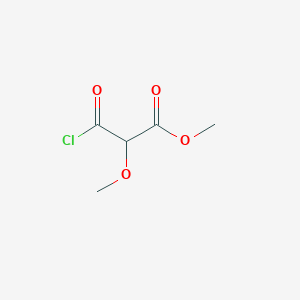
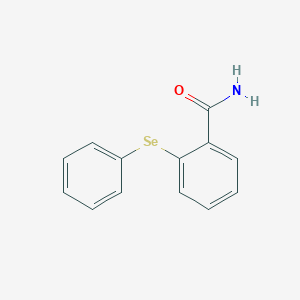
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)

![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)
![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)

